molecular formula C12H5Br6N B12673888 Benzenamine, N-phenyl-, hexabromo deriv. CAS No. 39275-89-3

Benzenamine, N-phenyl-, hexabromo deriv.

Cat. No.: B12673888
CAS No.: 39275-89-3
M. Wt: 642.6 g/mol
InChI Key: FAYMFDSRWTZGIR-UHFFFAOYSA-N
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Description

Benzenamine, N-phenyl-, hexabromo deriv., also known as hexabromodiphenylamine, is a brominated derivative of diphenylamine. This compound is characterized by the presence of six bromine atoms attached to the phenyl rings, making it a highly brominated aromatic amine. It is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-phenyl-, hexabromo deriv. typically involves the bromination of diphenylamine. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective bromination of the phenyl rings.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-phenyl-, hexabromo deriv. is scaled up using continuous flow reactors. This allows for better control over the reaction conditions and yields a higher purity product. The bromination process is optimized to minimize the formation of by-products and to ensure the efficient use of bromine.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-phenyl-, hexabromo deriv. undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinonoid structures.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions typically produce quinonoid compounds.

Scientific Research Applications

Benzenamine, N-phenyl-, hexabromo deriv. has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used as a flame retardant in polymers and textiles due to its high bromine content.

Mechanism of Action

The mechanism by which Benzenamine, N-phenyl-, hexabromo deriv. exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to interact with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diphenylamine: The parent compound of Benzenamine, N-phenyl-, hexabromo deriv., which lacks the bromine atoms.

    Tetrabromodiphenylamine: A less brominated derivative with four bromine atoms.

    Octabromodiphenylamine: A more highly brominated derivative with eight bromine atoms.

Uniqueness

Benzenamine, N-phenyl-, hexabromo deriv. is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant and provides unique reactivity in chemical synthesis.

Properties

CAS No.

39275-89-3

Molecular Formula

C12H5Br6N

Molecular Weight

642.6 g/mol

IUPAC Name

N,2,3,4,5,6-hexabromo-N-phenylaniline

InChI

InChI=1S/C12H5Br6N/c13-7-8(14)10(16)12(11(17)9(7)15)19(18)6-4-2-1-3-5-6/h1-5H

InChI Key

FAYMFDSRWTZGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br

Origin of Product

United States

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